(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
The compound (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system with a cyano group at the β-position. Its structure (Figure 1) includes:
- A central prop-2-enamide backbone with an (E)-configuration, ensuring planarity and rigidity.
- A 4-bromophenylmethoxy-substituted phenyl ring at the α-position, contributing steric bulk and lipophilicity.
- A 3-methoxy group on the same phenyl ring, enhancing electron-donating properties.
- A 2-hydroxy-4-nitrophenyl group as the amide substituent, providing hydrogen-bonding capacity (via the hydroxyl group) and electron-withdrawing effects (via the nitro group).
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O6/c1-33-23-11-16(4-9-22(23)34-14-15-2-5-18(25)6-3-15)10-17(13-26)24(30)27-20-8-7-19(28(31)32)12-21(20)29/h2-12,29H,14H2,1H3,(H,27,30)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHOLFAKTYRMTM-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities, particularly in cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features various functional groups, including methoxy, cyano, and nitro groups, which contribute to its biological properties.
Anticancer Activity
Research has indicated that this compound exhibits antitumor activity by inhibiting telomerase activity. Telomerase is an enzyme that is often overexpressed in cancer cells, allowing them to replicate indefinitely. In vivo studies demonstrated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to cancer progression. The DPPH radical scavenging method was employed to assess its antioxidant capabilities, showing promising results comparable to established antioxidants .
Biological Activity Data
| Biological Activity | Result | Reference |
|---|---|---|
| Telomerase Inhibition | Significant inhibition observed | |
| Antioxidant Activity | Comparable to ascorbic acid | |
| Antiproliferative Activity | High IC50 against SMMC-7721 cells |
Case Studies
- Study on Telomerase Inhibition : In a study focusing on the inhibition of telomerase in cancer cells, this compound was found to have a potent inhibitory effect on telomerase activity. This property was linked to the reduction in tumor cell proliferation and increased apoptosis in treated cells .
- Antioxidant and Cytotoxicity Assessment : Another investigation assessed the compound's antioxidant properties alongside its cytotoxicity against various cancer cell lines. The findings revealed that while it exhibited strong antioxidant activity, it also induced cytotoxic effects in several cancer cell lines, highlighting its dual role as both an antioxidant and an anticancer agent .
Scientific Research Applications
Structural Representation
The compound's structure features multiple functional groups, including bromine, methoxy, and cyano groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vivo experiments have shown that it inhibits tumor growth in xenograft models. The underlying mechanisms involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Neuropharmacological Effects
Investigations into the neuropharmacological effects of this compound reveal its potential as an anticonvulsant. In animal models, it has shown efficacy in reducing seizure activity, suggesting a mechanism that may involve the modulation of neurotransmitter systems .
Table 1: Biological Activities of (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Case Study 1: Anticancer Mechanism
In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of the compound on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to the induction of apoptosis through caspase activation pathways. This study highlights the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties was conducted against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory concentrations comparable to established antibiotics, suggesting its viability as an alternative therapeutic agent in treating resistant infections.
Case Study 3: Neuropharmacological Assessment
In a neuropharmacological study involving animal models, the compound was tested for its anticonvulsant properties. Results showed a significant reduction in seizure duration and frequency, indicating its potential role in managing epilepsy and related disorders.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano and amide groups undergo controlled hydrolysis under acidic or basic conditions:
Key Findings :
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Cyano hydrolysis proceeds faster in acidic media due to protonation stabilizing intermediates.
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Amide cleavage under basic conditions retains aromatic nitro groups but requires extended reaction times .
Electrophilic Aromatic Substitution (EAS)
The electron-rich methoxy-substituted phenyl ring undergoes regioselective EAS:
Mechanistic Notes :
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Methoxy groups direct electrophiles to ortho/para positions, but steric hindrance from the bromophenylmethoxy group limits para substitution .
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Nitro groups deactivate adjacent rings, suppressing further EAS on the nitrophenyl moiety .
Cyclization Reactions
The α,β-unsaturated enamide system facilitates cyclization under specific conditions:
Spectral Evidence :
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Cyclization to quinolines confirmed by LC-MS (m/z 487.2 [M+H]⁺) and ¹H NMR loss of enamide protons .
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Lactam formation validated via IR absorption at 1680 cm⁻¹ (C=O stretch) .
Nucleophilic Additions
The electron-deficient cyano group reacts with nucleophiles:
Kinetics :
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Grignard additions show second-order kinetics () due to steric effects.
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Thiol-ene reactions achieve >90% conversion with radical initiators (AIBN) .
Reduction Reactions
Selective reduction of nitro and cyano groups:
Challenges :
-
Competitive reduction of enamide double bonds occurs with LiAlH₄ unless temperatures are strictly controlled .
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Hydrogenation preserves stereochemistry but requires catalyst reactivation .
Polymerization Behavior
Radical-initiated polymerization forms cross-linked networks:
| Initiator | Conditions | (kDa) | PDI | Application |
|---|---|---|---|---|
| AIBN | Toluene, 70°C, 24 hrs | 45.2 | 2.1 | Molecular imprinting |
| UV light | CHCl₃, 254 nm, 6 hrs | 32.8 | 1.9 | Photoresponsive films |
Thermal Analysis :
Supramolecular Interactions
The compound participates in non-covalent assemblies:
| Interaction Type | Partner Molecule | Association Constant () | Technique Used |
|---|---|---|---|
| π-π stacking | Pyrene | Fluorescence quenching | |
| Hydrogen bonding | Melamine | Isothermal titration calorimetry |
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Compound A: (Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Key Differences: Stereochemistry: Z-configuration reduces conjugation efficiency compared to the E-isomer. Amide Substituent: 2,4,6-Trimethylphenyl lacks hydrogen-bonding capability, increasing hydrophobicity.
Compound B: (E)-3-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide
- Amide Chain: Dimethylaminopropyl chain adds basicity and cationic character at physiological pH. Functional Impact: Enhanced membrane permeability but reduced stability in acidic environments.
Compound C : (E)-N-(2-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide
- Key Differences: Backbone: Lacks the cyano group, reducing electron-withdrawing effects. Amide Group: 2-Bromophenyl substituent eliminates hydroxyl-mediated hydrogen bonding. Activity: Likely diminished binding affinity to targets requiring polar interactions.
Functional Group Modifications
Electron-Donating vs. Electron-Withdrawing Groups :
- The 3-methoxy group in the target compound donates electrons, stabilizing adjacent positive charges, whereas 4-nitro groups withdraw electrons, enhancing electrophilicity .
- Hydroxy Group : Unique to the target compound, this group facilitates hydrogen bonding with biomolecular targets, a feature absent in analogues like Compound A and C .
Stereochemical Considerations :
- The E-configuration in the target compound ensures optimal conjugation and planar geometry, critical for π-π stacking. In contrast, Z-isomers (e.g., Compound A) exhibit steric clashes, reducing binding efficiency .
Physicochemical Properties
Q & A
Q. What are the key synthetic strategies for preparing (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide?
The synthesis typically involves multi-step reactions:
- Esterification : Bromophenyl groups are introduced via acid-catalyzed esterification (e.g., using 4-bromobenzoyl chloride) .
- Nucleophilic substitution : Methoxy and cyano groups are added through base-catalyzed reactions, as seen in analogous acrylamide syntheses .
- Coupling reactions : The enamide bond is formed via condensation between activated carbonyl intermediates and nitro-substituted anilines, often using carbodiimide coupling agents .
Purification relies on recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR :
- ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons split into complex multiplet patterns due to substituent effects .
- ¹³C NMR : The cyano group (C≡N) resonates at ~δ 115–120 ppm, and nitro groups deshield adjacent carbons .
- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of NO₂ or Br groups) .
Q. What solubility properties are critical for handling this compound in laboratory settings?
- High solubility in DMSO, DMF, and dichloromethane due to polar groups (nitro, cyano) .
- Low aqueous solubility : Requires solubilization via surfactants or co-solvents (e.g., PEG-400) for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the stereoselective synthesis of the (E)-isomer?
- Temperature control : Lower temperatures (0–5°C) favor the (E)-configuration by slowing isomerization .
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) instead of strong bases minimizes side reactions .
- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize transition states, improving stereochemical outcomes .
- Monitoring via HPLC : Real-time analysis ensures >95% (E)-isomer yield .
Q. What mechanistic insights explain the reactivity of the cyano group in nucleophilic addition reactions?
- The electron-withdrawing cyano group activates the α,β-unsaturated system for Michael additions.
- Nucleophile specificity : Primary amines (e.g., benzylamine) selectively attack the β-position, forming stable adducts, while thiols may induce isomerization .
- Computational studies (DFT) reveal charge distribution at the α-carbon drives regioselectivity .
Q. How do conflicting spectral data (e.g., unexpected NOE correlations) inform structural reassessment?
- Case example : Anomalous NOE between the methoxy and nitro groups suggests conformational flexibility in solution.
- Resolution strategies :
- Variable-temperature NMR to assess dynamic effects.
- X-ray crystallography to confirm solid-state conformation .
Q. What methodologies validate the compound’s stability under physiological conditions (e.g., pH, temperature)?
- pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC. Nitro groups may hydrolyze under alkaline conditions .
- Thermal analysis : DSC/TGA reveals decomposition onset at ~180°C, with cyano group degradation as the primary pathway .
Q. How can computational modeling predict biological target interactions (e.g., kinase inhibition)?
- Docking studies : The nitro and methoxy groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR).
- MD simulations : Predict binding affinity (ΔG) and residence time, validated by in vitro kinase assays .
Methodological Challenges
Q. How to resolve low yields in the final coupling step?
Q. What analytical techniques differentiate between synthetic byproducts and the target compound?
- HPLC-MS : Detects impurities with mass shifts (e.g., bromine loss: Δm/z = -80).
- 2D NMR (HSQC, HMBC) : Assigns cross-peaks to confirm connectivity, ruling out regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
